molecular formula C9H12BrNO B168836 5-Bromo-2-butoxypyridine CAS No. 158615-97-5

5-Bromo-2-butoxypyridine

Cat. No.: B168836
CAS No.: 158615-97-5
M. Wt: 230.1 g/mol
InChI Key: RHKWVOXRHVREMU-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxypyridine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a butoxy group, and the hydrogen atom at the fifth position is replaced by a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-butoxypyridine typically involves the bromination of 2-butoxypyridine. One common method is the reaction of 2-butoxypyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}9\text{H}{13}\text{NO} + \text{Br}_2 \rightarrow \text{C}9\text{H}{12}\text{BrNO} + \text{HBr} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-butoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Substitution Reactions: Formation of 5-substituted-2-butoxypyridine derivatives.

    Oxidation Reactions: Formation of 5-bromo-2-butoxybenzaldehyde or 5-bromo-2-butoxybenzoic acid.

    Reduction Reactions: Formation of 5-bromo-2-butoxypiperidine

Scientific Research Applications

5-Bromo-2-butoxypyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 5-Bromo-2-butoxypyridine involves its interaction with specific molecular targets. The bromine atom and butoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    5-Bromo-2-methoxypyridine: Similar structure but with a methoxy group instead of a butoxy group.

    5-Bromo-2-ethoxypyridine: Similar structure but with an ethoxy group instead of a butoxy group.

    5-Bromo-2-propoxypyridine: Similar structure but with a propoxy group instead of a butoxy group.

Comparison: 5-Bromo-2-butoxypyridine is unique due to the presence of the butoxy group, which imparts distinct chemical properties compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chain in the butoxy group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-bromo-2-butoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-3-6-12-9-5-4-8(10)7-11-9/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKWVOXRHVREMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596653
Record name 5-Bromo-2-butoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158615-97-5
Record name 5-Bromo-2-butoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (60% w/v dispersion in mineral oil; 1.8 g) was added in portions over 20 minutes to n-butanol (100 ml) with stirring. The mixture was then stirred until no further hydrogen evolution was noted. 2,5-Dibromopyridine (7.1 g) was added and the resulting mixture stirred at reflux for 6 hours. After cooling, the n-butanal was removed by evaporation and the residue was treated with water (50 ml) and extracted with dichloromethane (2×20 ml). The organic extracts were combined, washed with water (20 ml), dried (MgSO4) and evaporated to give 5-bromo-2-n-butoxypyridine (6.3) as a pale yellow oil, NMR (DHSOd6): 0.9-0.96(3H, t), 1.32-1.5(2H, m), 1.62-1.76(2H, m), 4.2-4.28(2H, t), 6.79-6.82(1H, d), 7.85-7.9(1H, d of d) and 8.26(1H, d).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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